molecular formula C7H9FN2 B1443594 5-Fluoro-N,N-dimethylpyridin-2-amine CAS No. 1420961-53-0

5-Fluoro-N,N-dimethylpyridin-2-amine

Cat. No. B1443594
M. Wt: 140.16 g/mol
InChI Key: UFXKBIYOMZQDHO-UHFFFAOYSA-N
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Description

“5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine” is a chemical compound with the molecular formula C7H8ClFN2 . It has an average mass of 174.603 Da and a monoisotopic mass of 174.036011 Da .


Molecular Structure Analysis

The molecular structure of “5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine” can be represented by the canonical SMILES string: CN©C1=C(C=C(C=N1)Cl)F .


Physical And Chemical Properties Analysis

The chemical formula of “5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine” is C7H8ClFN2 . It is a bright yellow powder that is soluble in many solvents, including ethanol and acetone.

Scientific Research Applications

Application in Ionic Liquids

Scientific Field: Physical Chemistry

Methods of Application

The synthesis of these ionic liquids involves the use of DMAP as a catalyst. The reaction requires only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .

Results or Outcomes

The application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids. An MP2 method was applied to evaluate the stability of the compound via binding energy calculations .

Application in Fungicides

Scientific Field: Medicinal Chemistry

Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

Results or Outcomes

The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Application in Material Science

Scientific Field: Material Science

Methods of Application

The specific methods of application would depend on the type of material being developed. For instance, in the development of new coatings, the compound could be incorporated into a polymer matrix.

Results or Outcomes

The outcomes would vary depending on the specific application. For instance, in the case of antimicrobial agents, the effectiveness of the compound would be measured by its ability to inhibit the growth of bacteria.

Application in Agriculture

Scientific Field: Agriculture

Methods of Application

The compound could be applied directly to crops or incorporated into a soil treatment. The specific methods of application would depend on the type of pest or fungus being targeted.

Results or Outcomes

The effectiveness of the compound as a pesticide or fungicide would be measured by its ability to control the targeted pest or fungus. This could be quantified by a reduction in pest population or a decrease in fungal growth.

Application in Pharmaceutical Industry

Scientific Field: Pharmaceutical Chemistry

Methods of Application

The specific methods of application would depend on the type of drug being developed. For instance, the compound could be incorporated into a drug formulation .

Results or Outcomes

The outcomes would vary depending on the specific application. For instance, in the case of new drugs, the effectiveness of the compound would be measured by its ability to treat a specific disease .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Methods of Application

The synthesis of these ionic liquids involves the use of DMAP as a catalyst. The reaction requires only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .

Results or Outcomes

The application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids. An MP2 method was applied to evaluate the stability of the compound via binding energy calculations .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

5-fluoro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXKBIYOMZQDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N,N-dimethylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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